molecular formula C17H16FN3O3 B12006150 4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 765276-46-8

4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12006150
CAS No.: 765276-46-8
M. Wt: 329.32 g/mol
InChI Key: HXMDKYVCRKMDQU-KEBDBYFISA-N
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Description

4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a chemical compound that belongs to the class of hydrazones

Preparation Methods

The synthesis of 4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the reaction of 4-fluorobenzohydrazide with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol and a catalyst like glacial acetic acid. The mixture is stirred at an elevated temperature for several hours, followed by the evaporation of the solvent to obtain the crude product. The crude product is then purified through recrystallization to obtain the final compound .

Chemical Reactions Analysis

4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the fluorine atom can be replaced by other substituents using appropriate reagents. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as glacial acetic acid, and specific temperatures and reaction times. .

Scientific Research Applications

4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. This interaction can result in various pharmacological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Fluoro-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can be compared with other similar compounds, such as:

Properties

CAS No.

765276-46-8

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

4-fluoro-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16FN3O3/c1-24-15-5-3-2-4-13(15)10-20-21-16(22)11-19-17(23)12-6-8-14(18)9-7-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

HXMDKYVCRKMDQU-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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